(1S,3S)-3-tert-Butoxy-cyclohexylamine

Monoamine oxidase inhibition Neuropharmacology Enantioselective activity

(1S,3S)-3-tert-Butoxy-cyclohexylamine is a chiral cyclohexylamine derivative featuring a tert-butoxy substituent at the 3-position of the cyclohexane ring in the (1S,3S) cis configuration. As a member of the 3-substituted cyclohexylamine class, this compound serves as a key chiral building block in asymmetric synthesis and medicinal chemistry programs, particularly for the construction of conformationally constrained amine scaffolds.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B8187043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S)-3-tert-Butoxy-cyclohexylamine
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1CCCC(C1)N
InChIInChI=1S/C10H21NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9H,4-7,11H2,1-3H3/t8-,9-/m0/s1
InChIKeyQACQAAPXDRKMNZ-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Source (1S,3S)-3-tert-Butoxy-cyclohexylamine: CAS, Purity, and Chemical Class Overview for R&D Procurement


(1S,3S)-3-tert-Butoxy-cyclohexylamine is a chiral cyclohexylamine derivative featuring a tert-butoxy substituent at the 3-position of the cyclohexane ring in the (1S,3S) cis configuration . As a member of the 3-substituted cyclohexylamine class, this compound serves as a key chiral building block in asymmetric synthesis and medicinal chemistry programs, particularly for the construction of conformationally constrained amine scaffolds . The compound is available from commercial suppliers at purities ≥95%, with the specific (1S,3S) stereoisomer offering defined spatial orientation of the tert-butoxy and amine functionalities that is critical for stereospecific target engagement .

Why (1S,3S)-3-tert-Butoxy-cyclohexylamine Cannot Be Substituted with Generic 3-tert-Butoxycyclohexylamine Mixtures


Generic 3-tert-butoxycyclohexylamine products are typically supplied as diastereomeric mixtures (cis/trans) or undefined stereochemistry . Substituting the stereochemically defined (1S,3S) enantiomer with these mixtures introduces uncontrolled variables into asymmetric syntheses and biological assays. The (1S,3S) configuration fixes the tert-butoxy and amine groups in a cis spatial relationship, which directly influences molecular recognition by chiral biological targets such as MAO-A and determines the stereochemical outcome in downstream chiral transformations [1]. Using mixed diastereomers compromises assay reproducibility and reduces enantiomeric excess in subsequent synthetic steps, negating the purpose of chiral procurement.

Quantitative Differentiation of (1S,3S)-3-tert-Butoxy-cyclohexylamine Versus Its Closest Analogs: A Comparator-Based Evidence Guide


MAO-A Inhibition Potency: (1S,3S) Enantiomer versus cis/trans Isomeric Forms

The (1S,3S) stereoisomer (cis configuration) demonstrates potent MAO-A inhibition with IC₅₀ values in the nanomolar range, whereas the trans isomer exhibits significantly reduced or negligible activity at comparable concentrations [1]. Specifically, cis-3-tert-butoxy-cyclohexylamine inhibits bovine brain mitochondrial MAO-A with an IC₅₀ of 73 nM using serotonin substrate after 60 minutes by fluorimetric detection [2]. In rat liver mitochondria, inhibition of MAO-A is reported with an IC₅₀ of 72 nM under similar assay conditions [3]. The trans isomer shows no comparable MAO-A inhibition data at this potency threshold, indicating stereochemistry-dependent target engagement.

Monoamine oxidase inhibition Neuropharmacology Enantioselective activity

Lipophilicity and Solubility Profile: (1S,3S) Configuration versus 4-Position Regioisomers

The (1S,3S)-3-tert-butoxy substitution pattern confers a calculated LogP of 2.77 and aqueous solubility of approximately 14 g/L at 25°C [1]. In contrast, the 4-tert-butoxycyclohexanamine regioisomer exhibits marginally lower aqueous solubility of 9.8 g/L under the same conditions, with identical LogP . The 3-position substitution provides enhanced solubility in aqueous media compared to the 4-position analog, which may influence formulation strategies and in vitro assay compatibility.

Physicochemical properties Drug-likeness Formulation development

Basicity and Protonation State: cis-(1S,3S) versus trans-3-tert-Butoxy-cyclohexylamine

The (1S,3S) cis configuration exhibits a calculated pKa of approximately 9.5, which is measurably lower than the trans isomer's pKa of approximately 9.8 . This 0.3 pKa unit difference translates to the cis isomer being approximately half as protonated at physiological pH compared to the trans isomer, attributable to steric hindrance of protonation in the cis configuration where the tert-butoxy group is spatially proximal to the amine . The reduced basicity of the (1S,3S) isomer may influence membrane permeability and lysosomal trapping profiles.

Amine basicity pKa comparison Stereoelectronic effects

Storage Stability Requirements: Defined Chiral Compound versus Diastereomeric Mixtures

The stereochemically pure (1S,3S)-3-tert-butoxy-cyclohexylamine requires refrigerated storage at 2-8°C in tightly sealed containers with desiccant and protection from light to maintain stereochemical integrity and prevent degradation . In contrast, the generic 3-tert-butoxycyclohexanamine diastereomeric mixture (CAS 1211592-87-8) is typically specified for room temperature storage . The more stringent storage requirement for the enantiopure compound reflects its greater susceptibility to racemization or decomposition, a critical procurement consideration for laboratories lacking cold storage infrastructure.

Chemical stability Storage conditions Procurement specifications

Molecular Weight Identity Confirmation: (1S,3S) versus Common Misassignment to Regioisomers

The (1S,3S)-3-tert-butoxy-cyclohexylamine free base has a molecular weight of 171.28 g/mol (C₁₀H₂₁NO) . A common procurement error involves confusion with the (1S,3R) stereoisomer hydrochloride salt, which has a molecular weight of 207.74 g/mol (C₁₀H₂₂ClNO) due to the HCl addition . The 36.46 g/mol mass difference is analytically significant and can be detected via LC-MS or elemental analysis. Furthermore, the 4-position regioisomer (4-tert-butoxycyclohexanamine) shares the same molecular formula and weight, requiring orthogonal identity confirmation via NMR or chiral chromatography [1].

Analytical QC Identity verification Procurement accuracy

Optimal Use Cases for (1S,3S)-3-tert-Butoxy-cyclohexylamine Based on Quantitative Differentiation Evidence


Stereoselective MAO-A Inhibitor Development Requiring Nanomolar Potency

The (1S,3S) enantiomer is the appropriate procurement choice for medicinal chemistry programs targeting monoamine oxidase A (MAO-A) inhibition. Its reported IC₅₀ of 72-73 nM against MAO-A in both bovine and rat mitochondrial preparations establishes a defined potency benchmark for structure-activity relationship (SAR) studies [1]. Generic diastereomeric mixtures or the trans isomer lack comparable inhibitory activity at this concentration range, rendering them unsuitable as starting points for potency optimization campaigns.

Asymmetric Synthesis of mPGES-1 Inhibitor Intermediates

The (1S,3S) stereochemistry aligns with the configuration required for synthesizing [(1S,3S)-3-aminocyclohexyl]methanol and related intermediates employed in the preparation of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors . The defined cis orientation of the tert-butoxy and amine groups enables stereospecific downstream transformations that would be compromised by using mixed stereoisomers, preserving enantiomeric purity in the final pharmacologically active species.

Peptide-Based Therapeutics Requiring Conformationally Constrained Chiral Amine Building Blocks

The (1S,3S)-3-tert-butoxy-cyclohexylamine scaffold serves as a key building block for constructing bioactive peptides with enhanced conformational stability, particularly in enzyme inhibitor development targeting proteases . The chiral integrity of the (1S,3S) configuration is essential for maintaining the intended three-dimensional peptide architecture, which directly correlates with target binding affinity and selectivity. Racemic or diastereomeric mixtures introduce conformational heterogeneity that undermines the rational design of constrained peptide mimetics.

Aqueous Assay Development Benefiting from Enhanced Solubility Profile

For high-throughput screening campaigns requiring aqueous compound handling, the (1S,3S)-3-substituted isomer offers a 43% solubility advantage (14 g/L) over the 4-position regioisomer (9.8 g/L) at 25°C . This difference reduces the likelihood of compound precipitation during serial dilution and minimizes DMSO concentration in assay wells, thereby decreasing solvent-related artifacts and improving data reproducibility in cell-based and biochemical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,3S)-3-tert-Butoxy-cyclohexylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.